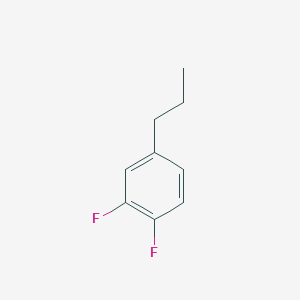

1,2-Difluoro-4-propylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-4-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPIFCJALPVZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Difluoro 4 Propylbenzene and Its Precursors

Traditional Synthetic Pathways to 1,2-Difluoro-4-propylbenzene

Traditional methods for the synthesis of fluoroaromatic compounds have been foundational in organic chemistry. These pathways, while sometimes limited by harsh conditions or modest yields, remain relevant and are often the starting point for the development of more advanced methodologies.

Balz-Schiemann Reaction and its Adaptations for Difluorobenzenes

The Balz-Schiemann reaction is a cornerstone in the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgscientificupdate.com The process involves the diazotization of an aniline (B41778) derivative, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). taylorfrancis.comorganic-chemistry.org For the synthesis of 1,2-difluorobenzene (B135520) derivatives, this reaction can be adapted by starting with an appropriately substituted fluoroaniline.

A plausible synthetic route to this compound via the Balz-Schiemann reaction would likely commence with a precursor such as 2-fluoro-4-propylaniline or 3-fluoro-4-propylaniline. The selected aniline would first be treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), in the presence of fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt. Subsequent heating of this isolated salt would then induce the elimination of nitrogen gas and boron trifluoride, yielding the desired this compound.

Innovations in the Balz-Schiemann reaction have aimed to improve yields and safety, for instance, by using alternative counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), which can sometimes provide better outcomes. wikipedia.org Additionally, in situ generation and decomposition of the diazonium salt can circumvent the need to isolate these potentially explosive intermediates. scientificupdate.com

| Precursor Aniline | Diazotizing Agent | Fluorinating Agent Source | Typical Conditions | Product | Reported Yield (Analogous Reactions) |

| 2-Fluoro-4-propylaniline | NaNO₂ / H⁺ | HBF₄ | Low temperature diazotization, followed by thermal decomposition | This compound | Yields for substituted anilines can vary significantly based on substrate and conditions. taylorfrancis.com |

| 3-Fluoro-4-propylaniline | NaNO₂ / H⁺ | HBF₄ | Low temperature diazotization, followed by thermal decomposition | This compound | Yields are highly dependent on the electronic and steric nature of the substituents. nih.gov |

Other Electrophilic Fluorination Strategies for Aromatic Systems

Electrophilic fluorination offers a direct method for introducing a fluorine atom onto an aromatic ring by reacting an electron-rich aromatic compound with an electrophilic fluorine source ("F⁺" equivalent). wikipedia.orgjuniperpublishers.com A potential strategy for synthesizing this compound using this approach could involve the fluorination of a pre-existing monosubstituted compound like 1-fluoro-4-propylbenzene (B3135843) or 2-fluoro-4-propylbenzene.

A variety of electrophilic fluorinating reagents have been developed, with N-F reagents being the most common due to their relative stability and safety compared to elemental fluorine. juniperpublishers.com Prominent examples include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). brynmawr.edu The regioselectivity of the fluorination is directed by the existing substituents on the aromatic ring. In the case of 1-fluoro-4-propylbenzene, the fluorine atom is an ortho-, para-director, and the propyl group is also an ortho-, para-director. Therefore, the introduction of a second fluorine atom would likely occur at positions ortho or para to these groups, which could lead to the desired 1,2-difluoro substitution pattern, among other isomers.

The reaction mechanism is thought to proceed via an Sₙ2 or a single-electron transfer (SET) pathway, although the exact mechanism can be substrate and reagent dependent. wikipedia.org

| Substrate | Electrophilic Fluorinating Agent | Catalyst/Conditions | Potential Products |

| 1-Fluoro-4-propylbenzene | Selectfluor® (F-TEDA-BF₄) | Acid catalyst, acetonitrile | Mixture of difluorinated isomers, including this compound |

| 1-Fluoro-4-propylbenzene | N-Fluorobenzenesulfonimide (NFSI) | Various conditions | Mixture of difluorinated isomers, including this compound |

Nucleophilic Aromatic Substitution Approaches in the Context of this compound Formation

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing substituents onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com In the context of synthesizing this compound, this approach would typically involve the displacement of a leaving group, such as a halide or a nitro group, by a fluoride ion.

A potential precursor for this reaction could be a di-substituted benzene (B151609) ring with good leaving groups at positions 1 and 2, and a propyl group at position 4, for example, 1,2-dichloro-4-propylbenzene or 1-chloro-2-nitro-4-propylbenzene. The reaction would be carried out with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at elevated temperatures. The presence of an electron-withdrawing group ortho or para to the leaving group is crucial for the stabilization of the intermediate Meisenheimer complex, which facilitates the reaction. libretexts.org Without such activation, the conditions required are typically very harsh. For 1,2-dihalobenzenes, the reaction can be challenging due to the lack of strong activation.

| Substrate | Fluoride Source | Conditions | Product |

| 1,2-Dichloro-4-propylbenzene (with activating group) | KF, CsF | High temperature, polar aprotic solvent | This compound |

| 1-Chloro-2-nitro-4-propylbenzene | KF, CsF | Milder conditions due to nitro group activation | 1-Fluoro-2-nitro-4-propylbenzene (further reduction and fluorination needed) |

Modern Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has seen a surge in the development of catalytic methods, which often offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to traditional approaches.

Transition Metal-Catalyzed Fluorination Techniques

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds. Palladium- and copper-catalyzed reactions are the most extensively studied in this area. These methods typically involve the cross-coupling of an aryl halide or triflate with a fluoride source.

For the synthesis of this compound, a plausible route would involve the fluorination of a precursor such as 1-bromo-2-fluoro-4-propylbenzene (B184621) or 2-bromo-1-fluoro-4-propylbenzene. Palladium-catalyzed fluorination often employs specialized phosphine (B1218219) ligands to facilitate the challenging C-F reductive elimination step. nih.gov The choice of fluoride source (e.g., CsF, AgF) and reaction conditions is critical for achieving good yields. nih.gov

Copper-catalyzed fluorination reactions have also been developed and can be a more economical alternative to palladium. semanticscholar.org These reactions often require specific ligands and conditions to achieve high efficiency.

| Substrate | Catalyst | Ligand | Fluoride Source | Conditions | Product |

| 1-Bromo-2-fluoro-4-propylbenzene | Pd(dba)₂ | Custom phosphine ligand | CsF | High temperature, inert atmosphere | This compound |

| 2-Bromo-1-fluoro-4-propylbenzene | CuI | Phenanthroline-based ligand | AgF | High temperature, inert atmosphere | This compound |

Organocatalytic Methods in the Synthesis of Fluoroaromatics

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of modern organic synthesis. While organocatalytic methods for the direct fluorination of unactivated aromatic C-H bonds are still developing, significant progress has been made in the enantioselective fluorination of various organic substrates. rsc.org

In the context of fluoroaromatics, organocatalytic approaches are more commonly applied in the synthesis of fluorinated building blocks rather than the direct fluorination of simple arenes. For instance, organocatalysts can be employed in the asymmetric fluorination of carbonyl compounds, which can then be further elaborated to form fluorinated aromatic structures. An indirect organocatalytic strategy to this compound is conceivable but would likely involve a multi-step sequence starting from a non-aromatic precursor.

While direct organocatalytic C-H fluorination of a propylbenzene (B89791) derivative to selectively yield the 1,2-difluoro isomer is currently a significant challenge, the field is rapidly evolving, and future developments may provide more direct and efficient routes. nih.gov

Strategies for Propyl Group Introduction onto Difluorobenzene Scaffolds

The introduction of a propyl group onto a 1,2-difluorobenzene scaffold can be principally achieved through two major synthetic strategies: Friedel-Crafts alkylation (or a variation thereof) and cross-coupling reactions.

Friedel-Crafts Alkylation and Acylation-Reduction

Direct Friedel-Crafts alkylation of 1,2-difluorobenzene with a propyl halide (e.g., 1-chloropropane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a potential pathway. However, this direct approach is often plagued by challenges such as carbocation rearrangements, leading to the formation of isopropylbenzene derivatives, and polyalkylation, where multiple propyl groups are introduced onto the aromatic ring.

A more controlled and widely employed alternative is the two-step Friedel-Crafts acylation followed by reduction. sioc-journal.cn This method involves the reaction of 1,2-difluorobenzene with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst to form 1-(3,4-difluorophenyl)propan-1-one. The acyl group is a deactivating group, which prevents further acylation of the ring. wikipedia.org The subsequent reduction of the ketone functionality to a propyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, yielding the desired this compound.

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the formation of carbon-carbon bonds. These methods typically involve the reaction of a halo-difluorobenzene with an organometallic reagent containing a propyl group.

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of a 4-halo-1,2-difluorobenzene (e.g., 4-bromo-1,2-difluorobenzene) with propylboronic acid or its esters. The Suzuki-Miyaura coupling is known for its tolerance of a wide range of functional groups and is a widely used method in organic synthesis. nih.govnih.gov

Kumada Coupling: The Kumada coupling employs a Grignard reagent, such as propylmagnesium bromide, and couples it with a halo-difluorobenzene. scispace.comnih.gov This reaction is typically catalyzed by nickel or palladium complexes. scispace.comnih.gov The high reactivity of Grignard reagents can be advantageous but may also limit the functional group tolerance of the reaction.

Other Cross-Coupling Reactions: Other cross-coupling methodologies, such as Negishi (organozinc reagents) and Stille (organotin reagents) couplings, could also be envisioned for this transformation, each with its own set of advantages and limitations regarding substrate scope and reaction conditions.

Below is a table summarizing these synthetic strategies:

| Method | Precursors | Catalyst/Reagents | Advantages | Potential Challenges |

| Friedel-Crafts Acylation-Reduction | 1,2-Difluorobenzene, Propanoyl chloride/anhydride | Lewis Acid (e.g., AlCl₃), Reducing agent (e.g., Hydrazine/KOH) | Avoids carbocation rearrangement and polyalkylation. | Stoichiometric amounts of Lewis acid often required, harsh reduction conditions. |

| Suzuki-Miyaura Coupling | 4-Halo-1,2-difluorobenzene, Propylboronic acid/ester | Palladium catalyst, Base | High functional group tolerance, mild reaction conditions. | Availability and stability of boronic acid reagents. |

| Kumada Coupling | 4-Halo-1,2-difluorobenzene, Propylmagnesium bromide | Nickel or Palladium catalyst | Utilizes readily available Grignard reagents. | Lower functional group tolerance due to the high reactivity of Grignard reagents. |

Regioselectivity and Efficiency Considerations in this compound Synthesis

The regioselectivity of the propyl group introduction is a critical aspect of the synthesis of this compound, particularly in the case of Friedel-Crafts reactions. The directing effects of the two fluorine atoms on the benzene ring govern the position of electrophilic attack.

Fluorine is an ortho-, para-directing group in electrophilic aromatic substitution. This is due to the interplay of its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M). While the inductive effect deactivates the ring towards electrophilic attack, the resonance effect, which donates electron density to the ortho and para positions, directs incoming electrophiles to these sites.

In 1,2-difluorobenzene, the two adjacent fluorine atoms collectively influence the regioselectivity. The positions para to each fluorine atom are the most activated towards electrophilic substitution. Therefore, in a Friedel-Crafts acylation of 1,2-difluorobenzene, the incoming acyl group is expected to predominantly add at the 4-position, leading to the desired 1-(3,4-difluorophenyl)propan-1-one intermediate.

The efficiency of these synthetic methods can be influenced by several factors, including the choice of catalyst, solvent, temperature, and the nature of the starting materials. For instance, in cross-coupling reactions, the choice of ligand for the metal catalyst can significantly impact the reaction yield and turnover number.

Sustainable and Green Chemistry Principles Applied to Fluoroaromatic Production

The production of fluoroaromatic compounds, including this compound, is increasingly being viewed through the lens of sustainable and green chemistry principles. societechimiquedefrance.frresearchgate.net The goal is to develop synthetic routes that are more environmentally benign, safer, and more resource-efficient.

Key areas of focus in the green synthesis of fluoroaromatics include:

Use of Greener Solvents: Traditional Friedel-Crafts reactions often employ volatile and hazardous organic solvents. Research is ongoing to replace these with more environmentally friendly alternatives, such as ionic liquids or deep eutectic solvents, which can also in some cases be recycled. nih.gov Solvent-free reaction conditions are also being explored. sioc-journal.cn

Catalyst Recycling and Replacement: The use of stoichiometric amounts of Lewis acids in Friedel-Crafts reactions generates significant waste. The development of catalytic systems, including solid acid catalysts and recyclable homogeneous catalysts, is a key area of research. nih.gov In cross-coupling reactions, efforts are being made to develop more stable and reusable catalyst systems to minimize the use of precious metals like palladium. seqens.com

Energy Efficiency: The development of more energy-efficient synthetic methods is a central tenet of green chemistry. This can involve the use of microwave irradiation to accelerate reaction times or the development of reactions that can be performed at lower temperatures. The use of microreactors for the production of fluoroalkenes has shown potential for significant energy savings compared to traditional industrial processes.

Atom Economy: Synthetic routes with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, are preferred. Cross-coupling reactions generally have a good atom economy.

Flow Chemistry: Continuous flow chemistry offers several advantages for the synthesis of fluorinated compounds, including improved safety in handling hazardous reagents, better heat and mass transfer leading to higher yields and selectivity, and the potential for easier scale-up.

The application of these principles to the synthesis of this compound and other fluoroaromatics is an active area of research, with the aim of making the production of these important compounds more sustainable in the long term.

Reaction Mechanisms and Reactivity Profiles of 1,2 Difluoro 4 Propylbenzene

Electrophilic Aromatic Substitution on 1,2-Difluoro-4-propylbenzene

Electrophilic Aromatic Substitution (SEAr) is a foundational reaction class for benzene (B151609) and its derivatives. The reaction's regioselectivity on a polysubstituted ring like this compound is determined by the cumulative electronic and steric influences of its substituents. The propyl group is an alkyl group, which acts as a weak activator and an ortho, para-director due to inductive electron donation and hyperconjugation. Conversely, fluorine atoms are deactivating due to their strong inductive electron withdrawal, yet they function as ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.orguci.edu

In this compound, the three substituents collectively influence the electron density at the available positions for substitution (C3, C5, and C6). The directing effects are summarized below:

Propyl group (at C4): Directs incoming electrophiles to its ortho positions (C3 and C5).

Fluorine (at C1): Directs to its ortho position (C6) and para position (C4, which is blocked).

Fluorine (at C2): Directs to its ortho position (C3) and para position (C5).

This overlap of directing effects suggests that positions C3 and C5 are the most electronically enriched and thus the most likely sites for electrophilic attack. Position C5 is particularly activated, being para to one fluorine and ortho to the other fluorine and the propyl group. Position C3 is ortho to both the propyl group and a fluorine atom. Position C6 is the least favored, being directed by only one fluorine and sterically hindered by the adjacent fluorine atom.

Halogenation Reactions

Halogenation introduces a halogen atom onto the aromatic ring, typically using X₂ (where X = Cl, Br) and a Lewis acid catalyst like FeX₃ or AlX₃. Based on the directing effects, halogenation of this compound is predicted to yield a mixture of products, with substitution at the C5 position being the major pathway.

| Position of Substitution | Predicted Product Name | Directing Influence | Expected Yield |

|---|---|---|---|

| C5 | 1-Halo-2,3-difluoro-5-propylbenzene | Ortho to Propyl, Para to C2-Fluoro, Ortho to C1-Fluoro | Major |

| C3 | 1-Halo-3,4-difluoro-6-propylbenzene | Ortho to Propyl, Ortho to C2-Fluoro | Minor |

| C6 | 1-Halo-2,3-difluoro-4-propylbenzene | Ortho to C1-Fluoro | Trace/None |

Nitration and Sulfonation Pathways

Nitration (introduction of a nitro group, -NO₂) and sulfonation (introduction of a sulfonic acid group, -SO₃H) are classic SEAr reactions. Nitration is typically achieved with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while sulfonation uses fuming sulfuric acid (H₂SO₄/SO₃). The regiochemical outcome for these reactions on this compound is expected to follow the same pattern as halogenation, favoring substitution at the C5 position.

The resulting products would be primarily 2,3-Difluoro-5-propyl-1-nitrobenzene from nitration and 2,3-Difluoro-5-propylbenzenesulfonic acid from sulfonation. The formation of the C3-substituted isomers would occur to a lesser extent.

Friedel-Crafts Alkylation and Acylation on this compound Systems

The Friedel-Crafts reactions are pivotal for forming new carbon-carbon bonds on an aromatic ring. wikipedia.org However, these reactions are sensitive to the electronic nature of the substrate. libretexts.org

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid. While the existing propyl group activates the ring, the two fluorine atoms are deactivating. Strongly deactivated rings are generally poor substrates for Friedel-Crafts reactions. reddit.comlibretexts.org Therefore, the alkylation of this compound is expected to be sluggish compared to benzene or toluene. If the reaction proceeds, it would follow the established regioselectivity, favoring alkylation at the C5 position.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid. masterorganicchemistry.com Acylation has an advantage over alkylation in that the product, an aryl ketone, is deactivated, which prevents polyacylation. However, like alkylation, the reaction is generally unsuccessful on rings bearing moderate to strong deactivating groups. libretexts.org The combined deactivating effect of the two fluorine atoms would likely render this compound unreactive under standard Friedel-Crafts acylation conditions.

Nucleophilic Aromatic Substitution Involving this compound and its Derivatives

Nucleophilic Aromatic Substitution (SNAr) is less common than its electrophilic counterpart and typically requires the aromatic ring to be "activated" by potent electron-withdrawing groups (EWGs). acs.org Unactivated fluoroarenes are generally resistant to classical SNAr. rsc.orgresearchgate.net

Activated Nucleophilic Aromatic Substitution Mechanisms

This compound itself is not a suitable substrate for the classical SNAr addition-elimination mechanism because it lacks a strong electron-withdrawing group. However, a derivative, such as one containing a nitro group, would be highly susceptible to this reaction. For instance, in the hypothetical molecule 1,2-Difluoro-5-nitro-4-propylbenzene , the nitro group would strongly activate the ring towards nucleophilic attack.

In this activated system, a nucleophile (e.g., methoxide, CH₃O⁻) would attack the carbon bearing a leaving group (one of the fluorine atoms). The fluorine atoms ortho and para to the nitro group are the most activated.

Attack at C2: The fluorine at C2 is ortho to the nitro group.

Attack at C1: The fluorine at C1 is meta to the nitro group and less activated.

The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. The stability of this complex is key to the reaction's feasibility. Attack at the C2 position allows for direct delocalization of the negative charge onto the nitro group, making this the favored pathway. The fluorine atom is an excellent leaving group in SNAr reactions, facilitating the final elimination step to restore aromaticity.

| Substrate | Nucleophile | Favored Site of Attack | Predicted Major Product |

|---|---|---|---|

| 1,2-Difluoro-5-nitro-4-propylbenzene | CH₃O⁻ | C2 (ortho to -NO₂) | 2-Methoxy-1-fluoro-5-nitro-4-propylbenzene |

Benzyne (B1209423) Intermediate Formation and Reactivity in Difluorobenzene Systems

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. makingmolecules.com This mechanism occurs under the action of a very strong base, such as sodium amide (NaNH₂).

The reaction is initiated by the deprotonation of an aromatic hydrogen adjacent to a leaving group (a fluorine atom). Subsequent elimination of the fluoride (B91410) ion generates the benzyne. For this compound, there are two possible protons that can be abstracted, leading to two potential benzyne intermediates:

Abstraction of H at C3: Elimination of the C2-fluorine would form 3-Fluoro-5-propylbenzyne .

Abstraction of H at C6: Elimination of the C1-fluorine would form 3-Fluoro-6-propylbenzyne .

Once formed, these unsymmetrical benzynes are rapidly attacked by a nucleophile (e.g., the amide ion, NH₂⁻). The regioselectivity of this addition is influenced by the electronic effects of the remaining substituents. nih.govnih.gov The nucleophile preferentially adds to the end of the aryne triple bond that places the resulting carbanion in a more stable position.

For 3-Fluoro-5-propylbenzyne: Nucleophilic attack can occur at C2 or C1. Attack at C2 would place the intermediate anion at C1, which is stabilized by the inductive effect of the adjacent fluorine. Attack at C1 would place the anion at C2. The former is generally the more favored pathway.

For 3-Fluoro-6-propylbenzyne: Attack can occur at C1 or C2. The inductive effect of the fluorine at C3 and the propyl group at C6 will direct the nucleophile, typically leading to a mixture of products.

This mechanism often leads to a mixture of isomers, including products where the incoming nucleophile is positioned on the carbon that originally held the leaving group as well as the adjacent carbon. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions of Derivatized this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like this compound to participate in these reactions, it must first be derivatized to introduce a suitable functional group, typically a halogen (for oxidative addition) or a boron-containing moiety (for transmetalation).

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool in organic synthesis. mdpi.comnih.govugr.es For this compound to be utilized in this reaction, it would typically be functionalized as either a boronic acid (or its ester) or a halide.

Hypothetical Suzuki-Miyaura Coupling of Derivatized this compound

| Entry | Aryl Halide/Boronic Acid | Coupling Partner | Catalyst System | Product |

| 1 | 4-Bromo-1,2-difluoro-4-propylbenzene | Phenylboronic acid | Pd(PPh₃)₄, Base | 4-Phenyl-1,2-difluoro-4-propylbenzene |

| 2 | This compound-4-boronic acid | Iodobenzene | Pd(dppf)Cl₂, Base | 4-Phenyl-1,2-difluoro-4-propylbenzene |

The presence of two fluorine atoms on the benzene ring is expected to influence the reactivity of these derivatives. The electron-withdrawing nature of fluorine can affect the rate of oxidative addition and transmetalation, key steps in the catalytic cycle. Research on other fluorinated aryl compounds suggests that these reactions are generally feasible, though reaction conditions may require optimization. researchgate.net

Heck and Sonogashira Coupling Reactions

The Heck reaction couples an organohalide with an alkene, while the Sonogashira reaction couples an organohalide with a terminal alkyne. nih.gov Similar to the Suzuki-Miyaura coupling, these reactions would require a halogenated derivative of this compound.

Expected Products from Heck and Sonogashira Reactions

| Reaction | Reactants | Catalyst System | Expected Product |

| Heck | 4-Iodo-1,2-difluoro-4-propylbenzene + Styrene | Pd(OAc)₂, PPh₃, Base | 1,2-Difluoro-4-propyl-4-styrylbenzene |

| Sonogashira | 4-Bromo-1,2-difluoro-4-propylbenzene + Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Base | 1,2-Difluoro-4-propyl-4-(phenylethynyl)benzene |

This table presents hypothetical reaction schemes based on established methodologies for Heck and Sonogashira couplings. Specific experimental data for these reactions with this compound derivatives is not available in the surveyed literature.

The electronic effects of the fluorine substituents would again play a role in the reaction efficiency. In many cases, palladium-catalyzed couplings with fluorinated aromatics proceed smoothly, offering a pathway to complex fluorinated molecules. mdpi.com

Radical Reactions and Photochemistry of this compound

The reactivity of this compound under radical and photochemical conditions is primarily dictated by the propyl side chain and the aromatic ring.

One of the most common radical reactions for alkylbenzenes is free-radical halogenation at the benzylic position. chemistrysteps.compearson.com The benzylic carbon is the carbon atom of the propyl group directly attached to the benzene ring. This position is particularly susceptible to radical formation due to the resonance stabilization of the resulting benzylic radical by the aromatic ring.

Benzylic Bromination of this compound

The reaction of this compound with a radical initiator, such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator, is expected to selectively introduce a bromine atom at the benzylic position. youtube.comyoutube.com

Substrate: this compound

Reagent: N-Bromosuccinimide (NBS)

Initiator: Light (hν) or Peroxide

Expected Major Product: 1-(1-Bromo)propyl-1,2-difluorobenzene

The high selectivity for the benzylic position is a well-established principle in organic chemistry, stemming from the stability of the intermediate benzylic radical. khanacademy.orgyoutube.com

The photochemistry of difluorobenzene derivatives can be complex, often involving pathways such as photoisomerization or photosubstitution. However, specific photochemical studies on this compound are not prominently featured in the scientific literature. The presence of the propyl group could potentially lead to intramolecular photochemical reactions, such as cyclization, depending on the specific reaction conditions and the presence of other functional groups.

Computational and Theoretical Investigations of 1,2 Difluoro 4 Propylbenzene

Molecular Dynamics Simulations and Conformational Analysis of 1,2-Difluoro-4-propylbenzene Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and thermodynamic properties. mdpi.comresearchgate.net

An MD simulation of this compound, either in a vacuum or in a solvent, would reveal the dynamic behavior of the propyl chain. It would show how the chain flexes and rotates at different temperatures and how its preferred orientation is influenced by interactions with neighboring molecules or a solvent. This type of analysis is crucial for understanding how the molecule behaves in a realistic environment, which can differ significantly from the static picture provided by energy minimization calculations. All-atom MD simulations, in particular, consider the interactions of every atom to analyze physical processes and predict material properties. mdpi.com

Prediction of Reactivity and Reaction Pathways via Computational Modeling for this compound

Computational modeling is a valuable tool for predicting how and where a molecule is likely to react. The electronic information derived from DFT calculations can be used to generate reactivity descriptors. nih.gov

For this compound, a Molecular Electrostatic Potential (MEP) map can be calculated. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov Electron-rich areas, likely concentrated on the fluorine atoms and the π-system of the benzene (B151609) ring, are susceptible to electrophilic attack. In contrast, electron-poor regions, such as the hydrogen atoms, are prone to nucleophilic attack. nih.gov

Structure-Property Relationships Derived from Theoretical Data for this compound Analogs

Studying analogs of this compound allows for the establishment of structure-property relationships. By systematically altering the structure—for instance, by changing the position or number of fluorine substituents or modifying the alkyl chain—and calculating the resulting electronic and geometric properties, clear trends can be identified.

For example, comparing the computed HOMO-LUMO gap of benzene, fluorobenzene (B45895), 1,2-difluorobenzene (B135520), and this compound would demonstrate the electronic effect of fluorination and alkylation. It is generally expected that adding electron-withdrawing fluorine atoms will stabilize the HOMO and LUMO, often increasing the HOMO-LUMO gap and enhancing chemical stability. Conversely, adding an electron-donating propyl group would be expected to raise the orbital energies. Computational studies on different families of N-heteroacenes have demonstrated how functional group modifications can systematically modulate frontier molecular orbital energies and other optoelectronic properties. nih.gov A DFT analysis of 1,3,5-tribromo-2,4,6-trifluoro-benzene provides another example where computational methods are used to understand the molecular structure and vibrational spectra of a halogenated benzene derivative. researchgate.net These comparative studies are essential for the rational design of molecules with specific, targeted properties.

Applications of 1,2 Difluoro 4 Propylbenzene in Advanced Materials and Fine Chemical Synthesis

1,2-Difluoro-4-propylbenzene as a Building Block for Liquid Crystals and Optoelectronic Materials

The 1,2-difluoroaryl motif is a key structural component in the design of modern liquid crystal (LC) materials, particularly those exhibiting negative dielectric anisotropy (Δε) jmu.edu. Such materials are essential for advanced display technologies like vertically aligned (VA) liquid crystal displays (LCDs) researchgate.net. The two adjacent fluorine atoms introduce a significant dipole moment perpendicular to the long axis of the molecule. This perpendicular dipole is a primary factor in achieving the desired negative dielectric anisotropy researchgate.net.

While specific research detailing the direct incorporation of this compound into commercial liquid crystal mixtures is not extensively documented in publicly available literature, its structural analogy to known liquid crystal precursors, such as 2,3-difluoroaryl derivatives, strongly suggests its potential as a valuable building block researchgate.net. The propyl chain provides the necessary alkyl tail to promote mesophase formation, while the difluorinated core imparts the desired electronic properties.

The synthesis of liquid crystals often involves the elaboration of a core structure, such as this compound, by adding other cyclic structures and terminal groups to create a molecule with the appropriate length and rigidity to exhibit liquid crystalline phases. The presence of the difluorophenyl group is known to influence not only the dielectric anisotropy but also other key parameters like birefringence and viscosity.

Table 1: Properties of Liquid Crystal Materials Featuring Difluoroaryl Moieties

| Property | Influence of Difluoroaryl Moiety | Relevance to Display Technology |

| Dielectric Anisotropy (Δε) | The strong perpendicular dipole moment of the 1,2-difluorobenzene (B135520) unit contributes to a negative Δε. researchgate.net | Essential for the operation of Vertically Aligned (VA) LCDs, enabling faster switching times and higher contrast ratios. researchgate.net |

| Birefringence (Δn) | The fluorinated aromatic core contributes to the overall polarizability of the molecule, influencing the refractive indices and thus the birefringence. | A crucial parameter for determining the thickness of the liquid crystal layer in a display and optimizing light transmission. |

| Viscosity | Fluorination can impact intermolecular interactions, which in turn affects the rotational viscosity of the liquid crystal material. | Lower viscosity is desirable for reducing the response time of the display, leading to smoother motion imaging. |

Utilization of this compound in Polymer Science and Engineering

The application of this compound in polymer science and engineering is not well-documented in readily available scientific literature. However, the field of fluoropolymers is extensive, and monomers containing fluorinated benzene (B151609) rings are known to be used in the synthesis of specialty polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy.

Hypothetically, this compound could be functionalized to produce a variety of polymerizable monomers. For example, the introduction of a vinyl or styrenic group onto the benzene ring could yield a monomer suitable for radical polymerization. Such a monomer could be copolymerized with other fluorinated or non-fluorinated monomers to tailor the properties of the resulting polymer.

Potential Polymer Architectures Incorporating a 1,2-Difluoro-4-propylphenyl Moiety:

Polystyrenes and Polyacrylates: If converted to a styrenic or acrylic monomer, the 1,2-difluoro-4-propylphenyl group could be incorporated as a side chain. This would be expected to modify the thermal properties (e.g., glass transition temperature), refractive index, and surface properties of the polymer.

Poly(arylene ether)s: Functionalization of the aromatic ring with hydroxyl or halo groups could enable its use in step-growth polymerization to form high-performance polymers like poly(arylene ether)s, known for their excellent thermal and mechanical properties.

While these applications are speculative, the known chemistry of fluorinated aromatics provides a basis for the potential utility of this compound as a precursor to novel fluorinated polymers.

Role of this compound as an Intermediate in Agrochemical Development

The incorporation of fluorine atoms into agrochemicals is a well-established strategy for enhancing their efficacy. Fluorination can influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The difluorobenzene moiety, in particular, is present in a number of commercial pesticides.

Although specific examples of agrochemicals synthesized directly from this compound are not prominent in the literature, its structure represents a viable scaffold for the development of new active ingredients. The 1,2-difluorophenyl group can be a key pharmacophore, and the propyl chain can be modified or extended to optimize biological activity.

Table 2: Potential Synthetic Utility of this compound in Agrochemicals

| Agrochemical Class | Potential Role of the 1,2-Difluoro-4-propylphenyl Moiety | Example of a Relevant Chemical Transformation |

| Fungicides | The fluorinated ring can serve as a core structure for compounds targeting essential fungal enzymes. The lipophilic propyl group can aid in penetrating the fungal cell wall. | Nucleophilic aromatic substitution (SNAr) to introduce heterocyclic moieties known for their fungicidal activity. |

| Herbicides | The difluorophenyl group can be part of a molecule designed to inhibit plant-specific biochemical pathways. | Electrophilic aromatic substitution to introduce functional groups that are key to the herbicidal mode of action. |

| Insecticides | The compound could serve as a starting material for insecticides where the fluorinated aromatic ring interacts with the insect's nervous system or other vital targets. | Cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecules with enhanced insecticidal properties. |

The development of novel agrochemicals often involves the screening of libraries of compounds containing promising structural motifs. This compound and its derivatives would be logical candidates for inclusion in such screening programs.

Strategic Use of this compound in Pharmaceutical Intermediate Synthesis

The introduction of fluorine into drug candidates is a widely used tactic in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties. The 1,2-difluorobenzene unit can act as a bioisostere for other chemical groups, influence the acidity or basicity of nearby functional groups, and enhance binding to target proteins.

While direct synthetic routes from this compound to specific commercial drugs are not extensively detailed, its structure makes it a valuable intermediate for the synthesis of more complex pharmaceutical building blocks. The reactivity of the aromatic ring allows for a variety of chemical transformations to build upon its core structure.

Molecular Design Principles and Synthetic Routes:

Scaffold for Bioactive Molecules: The 1,2-difluoro-4-propylphenyl scaffold can be the starting point for the synthesis of a range of compounds to be tested for biological activity. The propyl group provides a lipophilic handle, while the difluorinated ring offers a site for further functionalization.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the benzene ring are susceptible to displacement by nucleophiles, especially if an electron-withdrawing group is also present on the ring. This reaction is a powerful tool for introducing nitrogen or oxygen-containing heterocycles, which are common in pharmaceuticals.

Ortho-Lithiation: The fluorine atoms can direct ortho-lithiation, allowing for the selective introduction of substituents at the positions adjacent to the fluorine atoms. This provides a regioselective method for elaborating the aromatic core.

Cross-Coupling Reactions: The aromatic ring can be further functionalized through palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds to construct more complex molecular architectures.

The strategic use of this compound in pharmaceutical synthesis lies in its ability to serve as a well-defined starting material that already contains key structural features known to be beneficial for drug-like properties. Its derivatives can be designed to target a wide range of therapeutic areas.

Environmental Fate and Degradation Studies of 1,2 Difluoro 4 Propylbenzene

Photolytic Degradation Mechanisms of Fluorinated Aromatic Compounds

The degradation of aromatic compounds in the environment is often initiated by photolysis, a process driven by ultraviolet (UV) radiation from the sun. The presence of fluorine atoms on the benzene (B151609) ring, as in 1,2-Difluoro-4-propylbenzene, significantly influences the molecule's stability and its susceptibility to photodegradation.

Research on the photolysis of fluorinated pharmaceuticals and pesticides has shown that the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting considerable resistance to thermal and oxidative stresses. sigmaaldrich.com However, under UV irradiation, these compounds can undergo degradation. The photolytic fate of fluorinated aromatic compounds is dependent on the specific fluorine substitution pattern and the presence of other functional groups. mdpi.com

Studies on various fluorinated compounds have revealed several potential photolytic degradation pathways:

Direct Photolysis: This occurs when the molecule directly absorbs UV radiation, leading to the excitation of electrons and subsequent bond cleavage. For many fluorinated aromatic compounds, direct photolysis can be a slow process. mdpi.com The efficiency of direct photolysis is often low, as indicated by low quantum yields for some aromatic micropollutants. researchgate.net

Indirect Photolysis: This process involves photosensitizers, such as natural organic matter present in water, which absorb sunlight and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen. These highly reactive species can then attack the aromatic ring, initiating degradation.

Defluorination: A key step in the degradation of fluorinated compounds is the cleavage of the C-F bond, a process known as defluorination. This can occur through various mechanisms, including nucleophilic aromatic substitution. nih.gov Research on 1,2-difluorobenzene (B135520) has shown that it can undergo defluorination under specific laboratory conditions. sigmaaldrich.com

Side-Chain Oxidation: The propyl group attached to the benzene ring in this compound is also susceptible to photolytic oxidation. Studies on propylbenzene (B89791) have shown that photolysis can lead to the fragmentation of the alkyl side chain. docbrown.info

The photolytic degradation of this compound is expected to be a complex process involving a combination of these pathways. The presence of two adjacent fluorine atoms may influence the electronic properties of the benzene ring and its reactivity towards photolytic attack. It is plausible that initial reactions could involve either the oxidation of the propyl side chain or the attack on the aromatic ring, potentially leading to hydroxylated intermediates followed by ring cleavage and eventual mineralization. However, without specific experimental data, the precise mechanisms and rates of photolytic degradation of this compound remain speculative.

Biotransformation Pathways and Microbial Degradation Studies

The microbial degradation of aromatic compounds is a critical process for their removal from the environment. The recalcitrance of fluorinated aromatic compounds to microbial attack is a significant concern. The position and number of fluorine substituents on the aromatic ring play a crucial role in determining the biodegradability of these compounds.

While no studies have specifically investigated the microbial degradation of this compound, research on analogous compounds provides valuable insights into its potential biotransformation pathways.

Degradation of the Difluorinated Aromatic Ring:

Studies on the biodegradation of difluorobenzenes (DFBs) have shown that the position of the fluorine atoms significantly impacts their degradability. A study on the bacterium Labrys portucalensis F11, which is capable of degrading fluorobenzene (B45895), revealed the following:

1,2-Difluorobenzene: This isomer was not degraded by L. portucalensis F11. Furthermore, its presence inhibited the degradation of fluorobenzene when supplied simultaneously, suggesting a potential toxic or inhibitory effect on the metabolic pathway. researchgate.netnih.gov

1,3-Difluorobenzene: This isomer could be utilized by L. portucalensis F11 as a sole source of carbon and energy, with the stoichiometric release of fluoride (B91410). researchgate.netnih.gov

1,4-Difluorobenzene: This isomer was only degraded and defluorinated when fluorobenzene was supplied simultaneously in a process known as cometabolism. researchgate.netnih.gov

These findings suggest that the 1,2-difluoro substitution pattern present in this compound may render the aromatic ring highly resistant to microbial attack by certain bacterial strains. The initial step in the aerobic degradation of aromatic compounds often involves dioxygenase enzymes, which catalyze the insertion of two hydroxyl groups onto the ring. The presence of two adjacent fluorine atoms may hinder the effective binding and catalysis by these enzymes.

Degradation of the Propyl Side Chain:

The propyl side chain of this compound is a potential site for initial microbial attack. Bacteria from the genus Rhodococcus are known for their diverse metabolic capabilities, including the degradation of alkylbenzenes. For instance, Rhodococcus sp. strain DK17 can grow on isopropylbenzene and other alkylbenzenes. nih.gov The degradation of n-propylbenzene has been studied in Sphingobium barthaii KK22, where biotransformation pathways involving oxidation of the propyl side chain have been proposed. researchgate.net

Therefore, a plausible initial step in the biotransformation of this compound could be the oxidation of the propyl group, leading to the formation of corresponding alcohols, aldehydes, and carboxylic acids. This process would be catalyzed by monooxygenases or dioxygenases. Subsequent degradation would then depend on the ability of microorganisms to attack the now-modified difluorinated aromatic ring.

Enzymes Involved in Fluoroaromatic Degradation:

Several types of enzymes are known to be involved in the degradation of fluorinated aromatic compounds:

Dioxygenases: These enzymes initiate the degradation of aromatic rings. Toluene dioxygenase, for example, has been shown to be involved in the defluorination of 2,2-difluoro-1,3-benzodioxole (B44384) by Pseudomonas putida F1. asm.org

Dehalogenases: These enzymes catalyze the cleavage of carbon-halogen bonds. For example, 4-fluorobenzoate (B1226621) dehalogenase is involved in the degradation of 4-fluorobenzoate. researchgate.net

Table 1: Microbial Degradation of Difluorobenzene Isomers by Labrys portucalensis F11

| Compound | Degradation as Sole Carbon Source | Cometabolic Degradation with Fluorobenzene | Fluoride Release | Reference |

| 1,2-Difluorobenzene | No | Inhibitory | - | researchgate.netnih.gov |

| 1,3-Difluorobenzene | Yes | - | Stoichiometric | researchgate.netnih.gov |

| 1,4-Difluorobenzene | No | Yes | Stoichiometric | researchgate.netnih.gov |

Environmental Monitoring and Presence of Fluoroaromatics in the Environment

The detection of fluorinated aromatic compounds in various environmental compartments is a key indicator of their release and persistence. While specific monitoring data for this compound is not available, general studies on fluoroaromatics provide a context for their potential environmental presence.

Fluorinated compounds are used in a wide range of industrial applications, including pharmaceuticals, agrochemicals, and materials science. wateronline.com Their release into the environment can occur through various pathways, including industrial wastewater discharges, atmospheric deposition, and the use and disposal of products containing these chemicals. youtube.com

Wastewater as a Source:

Industrial wastewater is a significant source of fluorinated compounds. youtube.com Monitoring studies of wastewater treatment plants (WWTPs) have shown the presence of various contaminants of emerging concern, including some fluorinated chemicals. biorxiv.orgfao.org The effectiveness of conventional WWTPs in removing these persistent compounds can be limited. Advanced analytical techniques, such as those combining solid-phase extraction with high-resolution mass spectrometry, are being developed for the sensitive detection of total organic fluorine in wastewater. analytik-jena.com Fluorometers are also being explored for real-time monitoring of wastewater quality, which could potentially be adapted to detect certain fluorescent aromatic pollutants. wateronline.com

Atmospheric and Aquatic Environments:

Once released, fluoroaromatic compounds can be transported over long distances in the atmosphere and can partition between air, water, and soil. Their environmental fate is governed by their physical-chemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient. While some studies have focused on the environmental concentrations of specific fluorinated compounds like the insecticide diflubenzuron, there is a general lack of monitoring data for many industrial fluoroaromatics. nih.gov

Given that this compound is used as a chemical intermediate, its presence in the environment would likely be localized to areas near industrial facilities that produce or use this compound. Accidental spills or improper disposal of industrial waste could lead to higher local concentrations in soil and water.

Table 2: Potential Sources and Environmental Compartments for Fluoroaromatic Compounds

| Potential Source | Environmental Compartment | Monitoring Approach | Reference |

| Industrial Wastewater | Rivers, Lakes, Groundwater | Chemical analysis of water and sediment | youtube.com |

| Atmospheric Emissions | Air, Soil, Water | Air quality monitoring, analysis of precipitation | youtube.com |

| Product Use and Disposal | Landfills, Soil, Groundwater | Leachate analysis, soil sampling | - |

Future Perspectives and Emerging Research Avenues for 1,2 Difluoro 4 Propylbenzene Research

Development of Novel and Highly Efficient Synthetic Routes for Fluoroaromatics

The synthesis of specifically substituted fluoroaromatic compounds like 1,2-Difluoro-4-propylbenzene often presents challenges in terms of efficiency, selectivity, and environmental impact. cas.cn Future research will likely focus on developing more sustainable and versatile synthetic methodologies.

Furthermore, continuous flow chemistry is emerging as a powerful tool for the synthesis of fluorinated compounds. acs.org A proof-of-concept study has demonstrated the synthesis of 1,2-difluorobenzene (B135520) from 2-fluoroaniline (B146934) via a photochemically induced fluorodediazoniation in a continuous flow mode, highlighting the potential for safer and more efficient production. acs.org Adapting and optimizing such continuous processes for the synthesis of alkylated difluorobenzenes, including this compound, could offer significant advantages for industrial-scale production. google.com

The table below summarizes potential future synthetic strategies for fluoroaromatics.

| Synthetic Strategy | Potential Advantages | Relevance to this compound |

| Catalytic C-H Fluorination | High atom economy, reduced synthetic steps | Direct synthesis from readily available 4-propylbenzene precursors. |

| Continuous Flow Synthesis | Improved safety, scalability, and reaction control | Efficient and safer production on an industrial scale. |

| Novel Fluorinating Reagents | Milder reaction conditions, enhanced selectivity | Access to a broader range of functionalized derivatives. |

Exploration of Undiscovered Reactivity Patterns and Derivatizations of this compound

The electronic properties of the benzene (B151609) ring in this compound are significantly influenced by the two electron-withdrawing fluorine atoms and the electron-donating propyl group. This unique substitution pattern suggests that the compound may exhibit interesting and potentially undiscovered reactivity.

Future research should focus on a systematic investigation of its behavior in various chemical transformations. For instance, the reactivity of fluorobenzene (B45895) in electrophilic aromatic substitution is known to be anomalous compared to other halobenzenes. acs.org A detailed study of reactions such as nitration, halogenation, and Friedel-Crafts reactions on this compound could reveal novel regioselective outcomes and provide deeper insights into the interplay of inductive and resonance effects. acs.org

Moreover, the presence of two adjacent fluorine atoms could facilitate unique ortho-lithiation chemistry, providing a handle for the introduction of a wide range of functional groups at specific positions on the aromatic ring. google.com The development of selective derivatization strategies would open doors to the synthesis of a diverse library of novel compounds with potentially valuable properties.

Integration into Novel Material Architectures with Tailored Properties

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, making them attractive building blocks for advanced materials. consensus.apprsc.org The unique combination of features in this compound, including its polarity and potential for intermolecular interactions, makes it a promising candidate for integration into novel material architectures.

A key area of exploration is in the field of liquid crystals. chemicalbook.comtandfonline.com The introduction of lateral fluorine atoms is a known strategy to modify the dielectric anisotropy of liquid crystalline compounds. tandfonline.com The 1,2-difluoro substitution pattern, in particular, can be leveraged to create materials with high negative dielectric anisotropy, which are desirable for applications in advanced display technologies like vertical alignment (VA) LCDs. beilstein-journals.org The propyl group can also influence the mesophase behavior and clearing point of the resulting liquid crystal.

Furthermore, fluorinated polymers are a significant class of materials known for their exceptional thermal stability, chemical resistance, and low surface energy. plasticsengineering.orgresearchgate.netnih.govresearchgate.netplastic-products.com Monomers based on this compound could be synthesized and polymerized to create novel fluoropolymers with tailored properties. The specific substitution pattern could influence the polymer's processability, mechanical properties, and performance in demanding applications ranging from aerospace to microelectronics.

The table below highlights potential material applications for this compound derivatives.

| Material Class | Potential Application | Key Property Conferred by Fluorine |

| Liquid Crystals | Advanced Display Technologies (e.g., VA-LCDs) | Negative Dielectric Anisotropy, Modified Mesophase Behavior |

| Fluoropolymers | High-Performance Coatings, Membranes, and Insulators | Thermal Stability, Chemical Resistance, Low Surface Energy |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Tunable Electronic Properties, Improved Device Stability |

Advanced Analytical Techniques for Comprehensive Characterization and Trace Analysis

As the research into and application of this compound and its derivatives expand, the need for advanced analytical techniques for their comprehensive characterization and trace analysis will become increasingly important. chromatographyonline.comsemanticscholar.org

For structural elucidation, a combination of gas electron diffraction and liquid crystal NMR data can provide highly accurate molecular structures of fluorinated benzenes. rsc.org This approach can be crucial for understanding the precise geometry and conformational preferences of new derivatives. The anisotropic components of C-F and F-F indirect couplings, which can be determined from these experiments, are essential for accurate structural determination. rsc.orgacs.org

Q & A

Q. What are the recommended methodologies for synthesizing 1,2-difluoro-4-propylbenzene in a laboratory setting?

Answer: Synthesis typically involves halogen-exchange reactions or cross-coupling strategies. For example:

- Halogenation-Functionalization: Start with 1,2-difluorobenzene derivatives and introduce the propyl group via Friedel-Crafts alkylation using propanol or alkyl halides under Lewis acid catalysis (e.g., AlCl₃) .

- Cross-Coupling: Use Suzuki-Miyaura coupling with a fluorinated aryl halide and a propylboronic acid, catalyzed by Pd(PPh₃)₄ in a THF/water solvent system at 80–100°C .

Key Considerations:

- Monitor reaction progress via TLC or GC-MS to avoid over-alkylation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. Table 1: Example Reaction Parameters

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃ | DCM | 0–25 | 60–70 |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | THF/H₂O | 80–100 | 75–85 |

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹⁹F NMR: Identify fluorine coupling patterns (e.g., para-fluorine splitting) and propyl chain integration (δ ~0.9–1.7 ppm for CH₃ and CH₂ groups) .

- GC-MS/EI-MS: Confirm molecular ion peaks (e.g., m/z 186 [M⁺]) and fragmentation patterns.

- Elemental Analysis: Validate C, H, F percentages (±0.3% deviation).

Note: For fluorinated aromatics, ¹⁹F NMR is critical to distinguish between ortho/meta/para substituent effects .

Q. What safety protocols are essential for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Waste Disposal: Collect halogenated waste in sealed containers for incineration or specialized treatment .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .

Q. What are the primary research applications of this compound in material science?

Answer:

- Liquid Crystals: The propyl chain enhances mesophase stability in fluorinated liquid crystals. Characterize via polarizing optical microscopy (POM) and differential scanning calorimetry (DSC) .

- Polymer Additives: Study its plasticizing effects using rheometry and tensile strength tests.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

- Hypothesis Testing: Compare experimental ¹⁹F NMR shifts with DFT-calculated values (e.g., Gaussian software) to validate substituent effects .

- Multi-Technique Validation: Cross-reference IR carbonyl stretches (1700–1750 cm⁻¹) with X-ray crystallography for steric/electronic confirmation .

Example Workflow:

Identify discrepancies (e.g., unexpected downfield shifts).

Vary synthesis conditions (e.g., solvent polarity) to isolate artifacts.

Use high-resolution MS to rule out isotopic interference.

Q. What strategies optimize the regioselectivity of electrophilic substitution in this compound?

Answer:

- Directing Group Effects: Fluorine atoms act as meta-directors, but steric hindrance from the propyl group may alter reactivity. Test nitration (HNO₃/H₂SO₄) or sulfonation to map substitution patterns .

- Computational Modeling: Use DFT to calculate charge distribution and predict reactive sites .

Q. Table 2: Substitution Patterns Under Different Conditions

| Reaction | Expected Position | Observed Position | Notes |

|---|---|---|---|

| Nitration | Meta to F | Para to propyl | Steric hindrance |

| Bromination | Ortho to F | Ortho/meta mix | Solvent polarity effect |

Q. How does this compound interact with biological systems in antimicrobial studies?

Answer:

- Mode of Action: The compound’s lipophilicity (logP ~3.2) may disrupt microbial membranes. Test via MIC assays against E. coli or S. aureus .

- Toxicity Profiling: Use in vitro cell viability assays (e.g., MTT) on mammalian cells to assess selectivity.

Key Metrics:

- IC₅₀ values for target vs. non-target cells.

- Time-kill kinetics to determine bactericidal vs. bacteriostatic effects.

Q. What environmental persistence data exist for this compound?

Answer:

- Biodegradation: Conduct OECD 301B tests to measure 28-day degradation in aqueous media. Fluorine groups typically reduce biodegradability .

- Ecotoxicity: Perform Daphnia magna LC₅₀ tests (48-h exposure) to assess aquatic toxicity.

Q. How can computational methods predict the thermodynamic stability of this compound derivatives?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to determine Gibbs free energy of formation .

- MD Simulations: Analyze solvation effects in polar aprotic solvents (e.g., DMSO) to guide synthetic routes.

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

- HPLC-DAD/FLD: Use C18 columns with acetonitrile/water gradients. Fluorophores require FLD detection (λex = 254 nm, λem = 320 nm) .

- Limits of Detection (LOD): Achieve sub-ppm sensitivity via isotope dilution mass spectrometry (IDMS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.